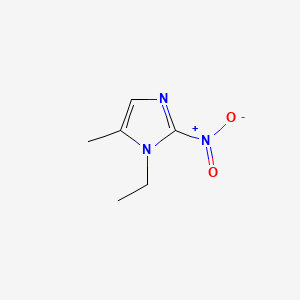

1-Ethyl-5-methyl-2-nitroimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-5-methyl-2-nitroimidazole is a useful research compound. Its molecular formula is C6H9N3O2 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Ethyl-5-methyl-2-nitroimidazole and its derivatives are primarily recognized for their antimicrobial properties . They are effective against a range of pathogens, including bacteria and protozoa. The following table summarizes some key pharmaceutical applications:

| Application | Target Pathogen | Effectiveness |

|---|---|---|

| Treatment of bacterial infections | Escherichia coli, Staphylococcus aureus | Broad-spectrum activity |

| Anti-protozoal agent | Trichomonas vaginalis, Entamoeba histolytica | High efficacy compared to Metronidazole |

| Treatment of anaerobic infections | Bacteroides fragilis | Effective in clinical settings |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria. For instance, it was found to be more effective than Metronidazole in treating Trichomonas vaginalis infections, with a minimum inhibitory concentration (MIC) of 0.5 μg/ml compared to 2.0 μg/ml for Metronidazole .

- Combination Therapy : Research has indicated that combining this compound with other agents enhances its efficacy against resistant strains of bacteria and protozoa. In vivo studies showed that this combination led to improved therapeutic outcomes in animal models .

Oncological Applications

The nitroimidazole scaffold, including this compound, has been investigated for its potential in cancer therapy. The compound's ability to selectively target hypoxic tumor cells makes it a candidate for developing new anticancer agents.

Case Studies

- Hypoxia Selectivity : In a study focusing on hypoxic conditions prevalent in tumors, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

- Combination with Chemotherapeutics : Preclinical trials have shown that when used alongside conventional chemotherapy drugs, this compound can enhance the overall effectiveness of treatment regimens for pancreatic and colorectal cancers .

Chemical Synthesis and Development

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. The development of these compounds often focuses on modifying the nitro group or the imidazole ring to improve pharmacokinetics and reduce toxicity.

Synthesis Overview

The compound can be synthesized through a multi-step process involving:

- Formation of the Imidazole Ring : Starting from simple precursors like ethylamine and methyl nitroacetate.

- Nitration : Introducing the nitro group at the appropriate position on the imidazole ring.

- Purification : Utilizing techniques such as recrystallization and chromatography to obtain pure compounds suitable for biological testing .

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group at position 2 undergoes reduction under catalytic hydrogenation conditions, forming 1-ethyl-5-methyl-2-aminoimidazole. This reaction is critical for generating intermediates with enhanced biological activity.

In microbial systems, Bacteroides strains reduce the nitro group to 5-amino derivatives, with susceptible strains producing cytotoxic intermediates that disrupt DNA synthesis .

Substitution and Functionalization

While direct substitution at the nitro group is uncommon due to its electron-withdrawing nature, the compound participates in reactions involving its alkyl substituents:

-

Esterification : Derivatives with hydroxyl-containing side chains (e.g., secnidazole analogs) undergo esterification with acyl chlorides (e.g., stearoyl chloride, nitrobenzoyl chlorides) under reflux conditions .

-

Nucleophilic Substitution : In metronidazole-derived analogs, hydroxyethyl groups react with amines (e.g., hexylamine, sulfanilamide) to form alkylamide derivatives .

Stability and Decomposition

The compound exhibits stability under neutral conditions but decomposes in strongly acidic or alkaline environments. Key decomposition pathways include:

-

Acid-Catalyzed Degradation : Protonation of the imidazole ring leads to ring cleavage and formation of unidentified byproducts.

-

Oxidative Breakdown : Exposure to nitric acid oxidizes alkyl side chains, though specific products remain uncharacterized.

Pharmacologically Relevant Transformations

Under hypoxic conditions, nitroreductases bioactivate the nitro group via a two-electron reduction, generating nitric oxide (NO) and reactive oxygen species (ROS). These intermediates inhibit mycobacterial mycolic acid synthesis and disrupt ATP production in Mycobacterium tuberculosis, highlighting its antitubercular potential .

Comparative Reactivity with Structural Analogs

| Property | 1-Ethyl-5-methyl-2-nitroimidazole | 5-Ethyl-1-methyl-2-nitroimidazole |

|---|---|---|

| Reduction Kinetics | Faster (steric hindrance at N1) | Slower |

| Solubility in Polar Solvents | Moderate | High |

| Metabolic Stability | Lower (rapid nitro reduction) | Higher |

Eigenschaften

CAS-Nummer |

23571-36-0 |

|---|---|

Molekularformel |

C6H9N3O2 |

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

1-ethyl-5-methyl-2-nitroimidazole |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-5(2)4-7-6(8)9(10)11/h4H,3H2,1-2H3 |

InChI-Schlüssel |

NIZHAUDFIOIGPX-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=CN=C1[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.